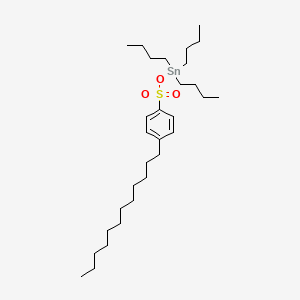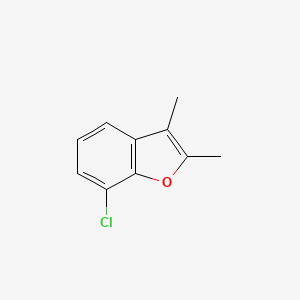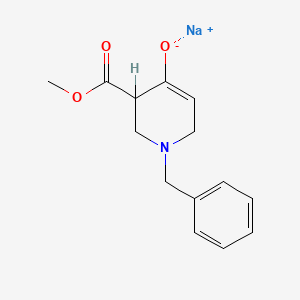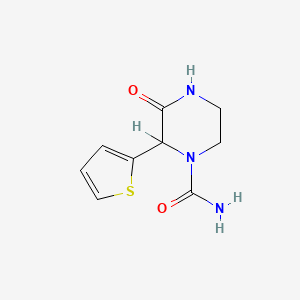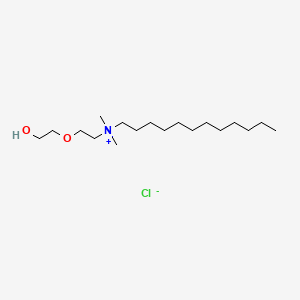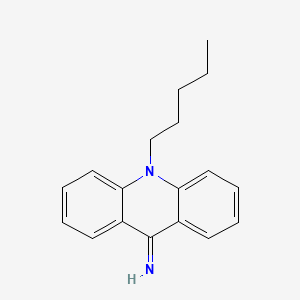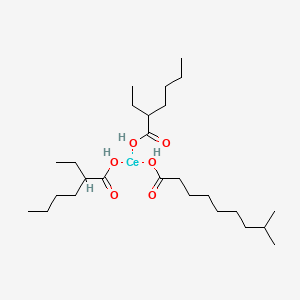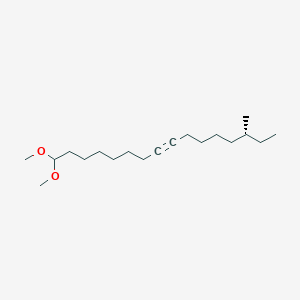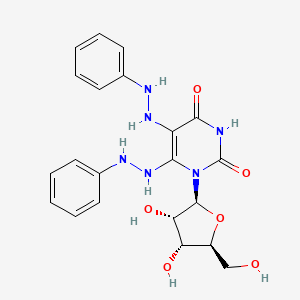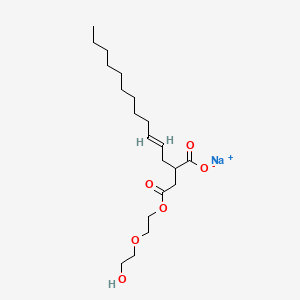
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate: is a chemical compound with the molecular formula C20H36NaO6 . It is known for its surfactant properties, making it useful in various industrial and scientific applications .
Méthodes De Préparation
The synthesis of Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate involves several steps. Typically, the preparation starts with the reaction of dodecenyl succinic anhydride with 2-(2-hydroxyethoxy)ethanol under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product. The final step involves neutralizing the product with sodium hydroxide to obtain the sodium salt form .
Analyse Des Réactions Chimiques
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form simpler compounds.
Applications De Recherche Scientifique
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants.
Biology: The compound is used in biological studies to investigate its effects on cell membranes and other biological structures.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate involves its interaction with molecular targets such as cell membranes. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to changes in membrane permeability and function. This mechanism is crucial for its applications in drug delivery and other biomedical fields .
Comparaison Avec Des Composés Similaires
Sodium 4-(2-(2-hydroxyethoxy)ethyl) 2-dodecenylsuccinate can be compared with other surfactants such as:
Sodium dodecyl sulfate (SDS): While both compounds are surfactants, this compound has a more complex structure, providing unique properties.
Sodium lauryl ether sulfate (SLES): Similar to SDS, SLES is a surfactant, but it has different ethoxylation levels, affecting its solubility and foaming properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Propriétés
Numéro CAS |
96152-32-8 |
|---|---|
Formule moléculaire |
C20H35NaO6 |
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
sodium;(E)-2-[2-[2-(2-hydroxyethoxy)ethoxy]-2-oxoethyl]tetradec-4-enoate |
InChI |
InChI=1S/C20H36O6.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18(20(23)24)17-19(22)26-16-15-25-14-13-21;/h10-11,18,21H,2-9,12-17H2,1H3,(H,23,24);/q;+1/p-1/b11-10+; |
Clé InChI |
ZMCXYXSAVYLOQY-ASTDGNLGSA-M |
SMILES isomérique |
CCCCCCCCC/C=C/CC(CC(=O)OCCOCCO)C(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCC=CCC(CC(=O)OCCOCCO)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


